molecular formula C8H8BrN3 B1450341 (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1263060-69-0

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1450341
CAS No.: 1263060-69-0
M. Wt: 226.07 g/mol
InChI Key: BMRXKDIZQIWUMK-UHFFFAOYSA-N
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Description

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: is a brominated derivative of benzimidazole . This compound is characterized by the presence of a bromine atom at the 7th position of the benzimidazole ring, and an amine group attached to the 2nd position of the ring. Benzimidazoles are known for their diverse biological activities, making this compound of interest in various scientific research fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with o-phenylenediamine and bromobenzaldehyde .

  • Reaction Conditions: The reaction involves condensation under acidic conditions, followed by cyclization to form the benzimidazole ring.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-bromo-1H-benzo[d]imidazole-2-nitroamine .

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of 7-bromo-1H-benzo[d]imidazole-2-aminoamine .

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as chlorine or fluorine .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Halogenation reagents like chlorine (Cl2) or fluorine (F2) in the presence of a catalyst.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Amino Compounds: Resulting from reduction reactions.

  • Halogenated Compounds: Resulting from substitution reactions.

Scientific Research Applications

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the specific biological activity being studied, but they often involve modulation of cellular signaling or metabolic processes.

Comparison with Similar Compounds

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • 1H-Benzimidazole-2-methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

  • 7-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

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Biological Activity

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, a heterocyclic compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 226.07 g/mol
  • Structure : The compound features a bromine atom at the 7-position of the benzimidazole ring, contributing to its unique reactivity and biological interactions.

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, several hypotheses suggest potential pathways:

  • Halogen Bonding : The presence of the bromine atom may facilitate interactions with biomolecules through halogen bonding, enhancing the compound's affinity for various biological targets.
  • Cytochrome P450 Interaction : Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. Notably:

  • Bacterial Inhibition : Metal complexes derived from this compound have shown effective antibacterial and antifungal activities. For instance, studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .
PathogenMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4030
K. pneumoniae5019

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Viability Reduction : The compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating substantial efficacy at lower concentrations .
Cell LineIC50 (µM)
MCF-7225
HepG212.41
HCT-1169.71
PC32.29

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial effects of this compound against common bacterial pathogens. The results demonstrated significant inhibition comparable to conventional antibiotics.
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound effectively induced apoptosis, particularly in breast cancer cells, suggesting its potential as an anticancer agent.
  • Inflammatory Response Investigation : A study assessed the impact of the compound on inflammatory markers in vitro, showing a notable decrease in cytokine levels in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are derived from benzimidazole synthesis:

  • Debus-Radziszewski method : Condense o-phenylenediamine derivatives (e.g., bromo-substituted analogs) with carboxylic acids or formic acid under acidic reflux (85–95°C) .
  • Amino acid coupling : React bromo-substituted o-phenylenediamine with glycine or other amino acids in toluene under reflux, achieving >95% yield via optimized stoichiometry and solvent selection .
    • Key Variables : Temperature control (85–95°C), solvent polarity, and stoichiometric ratios (e.g., 5:7 mmol amine:acid) critically impact purity and yield. For brominated derivatives, steric effects may necessitate extended reaction times .

Q. How can researchers characterize this compound, and what spectral markers are diagnostic?

  • Analytical Workflow :

  • IR : Detect N-H stretches (~3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
  • NMR :
  • ¹H-NMR : Aromatic protons (δ 6.5–7.5 ppm), NH₂ signals (δ 1.5–2.5 ppm), and CH₂ bridging groups (δ 4.3–4.5 ppm) .
  • ¹³C-NMR : Benzimidazole carbons (δ 110–150 ppm), Br-substituted aromatic C (δ 120–130 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z ~215–230 (M⁺ for C₈H₇BrN₃) with fragmentation patterns confirming the bromoimidazole core .

Q. What structure-activity relationships (SAR) govern the biological activity of brominated benzimidazole derivatives?

  • Substituent Effects :

Substituent PositionBiological Activity TrendExample Reference
5,6-DimethylEnhanced antimicrobial
5-FluoroImproved bioavailability
7-BromoExpected steric modulation
  • Methodology : Systematically substitute the benzimidazole core and assay against microbial/cancer targets. Bromine at position 7 may enhance electrophilic reactivity, influencing target binding .

Advanced Research Questions

Q. How does this compound inhibit microbial growth, and what molecular targets are implicated?

  • Mechanistic Insights :

  • Nucleic Acid Interference : Competes with purines, disrupting DNA/RNA synthesis in bacteria (observed in 5,6-dimethyl analogs) .
  • Enzyme Inhibition : Potential binding to bacterial topoisomerases or kinases, as seen in fluoro/chloro derivatives .
    • Experimental Design : Use MIC assays, fluorescence quenching, and competitive binding studies with DNA/enzyme targets. Compare with gentamicin controls .

Q. Can computational methods predict the reactivity or binding modes of brominated benzimidazole derivatives?

  • DFT/Docking Strategies :

  • DFT : Calculate electron density maps to identify nucleophilic/electrophilic sites on the bromoimidazole core. Use functionals like B3LYP for correlation-energy approximations .
  • Molecular Docking : Simulate interactions with EGFR or CK1δ/ε kinases (as in 2-phenyl benzimidazole derivatives) using AutoDock Vina. Validate with in vitro kinase assays .

Q. How do metal ions coordinate with this compound, and what applications arise in catalysis or bioinorganic chemistry?

  • Coordination Chemistry :

  • Ligand Design : Synthesize Schiff base ligands by condensing the amine group with aldehydes (e.g., 2,4-dihydroxybenzaldehyde), forming tridentate NNO-donors for V(III), Mn(II), or Zn(II) complexes .
  • Applications : Test metal complexes for antitumor activity (e.g., DNA cleavage via redox-active Mn/Co centers) or as catalysts in oxidation reactions .

Q. How should researchers address contradictory data in synthetic yields or biological potency across studies?

  • Case Study : Compare yields from Method A (68%) vs. Method B (97%) for non-brominated analogs .
  • Resolution Strategies :

  • Optimize solvent polarity (toluene > ethanol) and catalyst use (e.g., ZnCl₂ for cyclization).
  • Control bromine’s steric effects via microwave-assisted synthesis or phase-transfer catalysis .

Q. What structural modifications improve the pharmacokinetic profile of brominated benzimidazoles?

  • Design Principles :

  • Fluorination : Add 5-F substituents to enhance membrane permeability (logP reduction) .
  • PEGylation : Attach polyethylene glycol to the methanamine group to prolong half-life .
    • ADMET Analysis : Use SwissADME or Protox for toxicity prediction. Prioritize derivatives with low hepatotoxicity (e.g., avoid nitro groups) .

Properties

IUPAC Name

(4-bromo-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXKDIZQIWUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-69-0
Record name (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

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